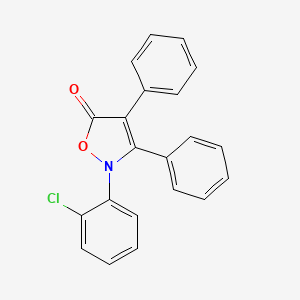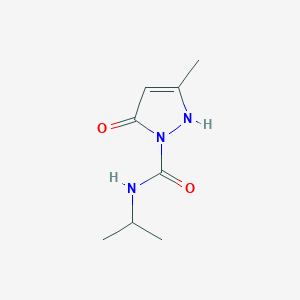![molecular formula C38H44NP B12891783 1-[2-bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-N,N-dimethyl-5,6,7,8-tetrahydronaphthalen-2-amine](/img/structure/B12891783.png)
1-[2-bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-N,N-dimethyl-5,6,7,8-tetrahydronaphthalen-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-2’-(Bis(3,5-dimethylphenyl)phosphino)-N,N-dimethyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-amine is a complex organic compound that features a unique combination of phosphine and amine functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2’-(Bis(3,5-dimethylphenyl)phosphino)-N,N-dimethyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-amine typically involves the reaction of (1R)-2’-amino-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-amine with bis(3,5-dimethylphenyl)phosphine. The reaction is carried out under inert atmosphere conditions, often using a solvent such as toluene or tetrahydrofuran. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-2’-(Bis(3,5-dimethylphenyl)phosphino)-N,N-dimethyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-amine undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Coordination: The compound can act as a ligand, coordinating with metal centers in catalytic complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Coordination: Metal salts like palladium chloride and platinum chloride are used for coordination reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: N-substituted derivatives.
Coordination: Metal-ligand complexes.
Applications De Recherche Scientifique
(1R)-2’-(Bis(3,5-dimethylphenyl)phosphino)-N,N-dimethyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-amine has several scientific research applications:
Catalysis: It is used as a ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of processes such as hydrogenation and cross-coupling reactions.
Medicinal Chemistry: The compound’s unique structure allows it to interact with biological targets, making it a potential candidate for drug development.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of (1R)-2’-(Bis(3,5-dimethylphenyl)phosphino)-N,N-dimethyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-amine involves its ability to coordinate with metal centers, forming stable complexes that can facilitate various catalytic processes. The phosphine group acts as a strong electron donor, enhancing the reactivity of the metal center. The amine group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(3,5-dimethylphenyl)phosphine
- ®-7,7’-Bis[di(3,5-dimethylphenyl)phosphino]-1,1’-spirobiindane
- 1(2H)-Isoquinolinone, 3-[bis(3,5-dimethylphenyl)phosphino]
Uniqueness
(1R)-2’-(Bis(3,5-dimethylphenyl)phosphino)-N,N-dimethyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-amine stands out due to its combination of phosphine and amine functionalities, which provide unique reactivity and coordination properties. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to similar compounds.
Propriétés
Formule moléculaire |
C38H44NP |
|---|---|
Poids moléculaire |
545.7 g/mol |
Nom IUPAC |
1-[2-bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-N,N-dimethyl-5,6,7,8-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C38H44NP/c1-25-19-26(2)22-31(21-25)40(32-23-27(3)20-28(4)24-32)36-18-16-30-12-8-10-14-34(30)38(36)37-33-13-9-7-11-29(33)15-17-35(37)39(5)6/h15-24H,7-14H2,1-6H3 |
Clé InChI |
LVHGHRLHIRQNFH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)P(C2=C(C3=C(CCCC3)C=C2)C4=C(C=CC5=C4CCCC5)N(C)C)C6=CC(=CC(=C6)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



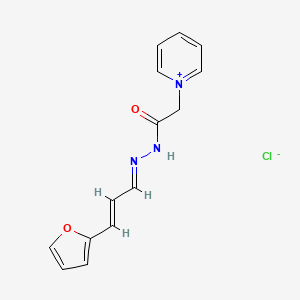

![1-{1-[(Thiophen-2-yl)methyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B12891723.png)
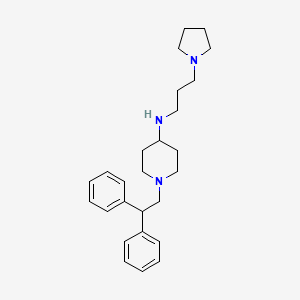
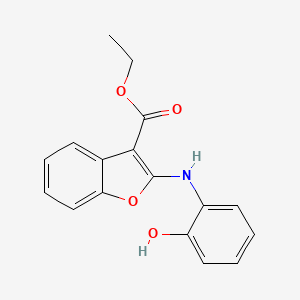

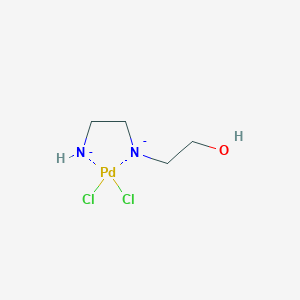
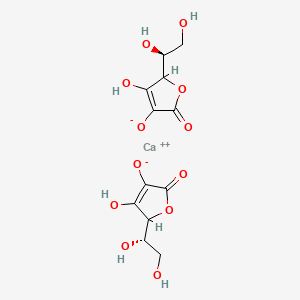

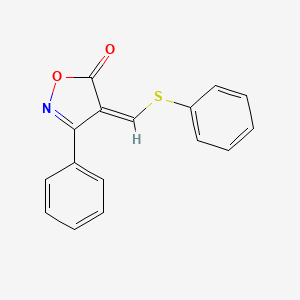
![3-(4-Bromophenyl)benzo[d]isoxazole](/img/structure/B12891763.png)
